molecular formula C13H16ClFN2O2S2 B2997017 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-53-2

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2997017
CAS No.: 868217-53-2
M. Wt: 350.85
InChI Key: GNCVFVAHQFSZFS-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of a chloro-fluorophenyl group, a sulfanyl linkage, and a sulfonyl-imidazole moiety

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O2S2/c1-2-8-21(18,19)17-7-6-16-13(17)20-9-10-11(14)4-3-5-12(10)15/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCVFVAHQFSZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 2-chloro-6-fluorobenzyl chloride reacts with a thiol compound to form the sulfanyl linkage. This intermediate is then subjected to further reactions to introduce the sulfonyl and imidazole groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Biological Activity

The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole derivative family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a complex arrangement of functional groups that influence its biological activity. The presence of the imidazole ring contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Imidazole derivatives have been extensively studied for their pharmacological properties, including:

  • Antifungal Activity : Compounds in this class are known to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.
  • Antibacterial Properties : Similar mechanisms apply to certain bacteria, where imidazole derivatives disrupt cellular processes.
  • Anticancer Effects : Some studies have reported that imidazole derivatives exhibit cytotoxic effects against various cancer cell lines.

The mechanism of action for 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as those involved in nucleotide synthesis or cell division, leading to reduced cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some imidazole derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole:

  • Anticancer Activity :
    • A study evaluated a related imidazole derivative's effect on colon carcinoma HCT-116 cells, reporting an IC50 value of 6.2 μM, suggesting significant anticancer potential .
    • Another study highlighted that certain modifications in the imidazole structure can enhance bioavailability and reduce side effects associated with cancer treatment .
  • Antimicrobial Studies :
    • Research has shown that mercapto-substituted imidazoles exhibit notable antimicrobial properties against various pathogens . This suggests that 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole may possess similar activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 6.2 μM against HCT-116
AntimicrobialEffective against various pathogens
Enzyme InhibitionInhibits specific cellular enzymes

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